molecular formula C19H16BrClN2O2S B308286 (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one

Cat. No. B308286
M. Wt: 451.8 g/mol
InChI Key: LFIGBHXQMLELML-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one is a chemical compound that belongs to the thiazolone family. It has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential applications in medicine. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one involves the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one in lab experiments is its potential as an anticancer agent. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as it has been found to be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for research on (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase. Additionally, further studies are needed to determine its potential toxicity and to develop safer and more effective formulations for use in medicine and other fields.

Synthesis Methods

The synthesis of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one involves the reaction between 5-bromo-2-ethoxybenzaldehyde, 3-chloro-4-methylaniline, and 2-aminothiophenol in the presence of acetic acid and glacial acetic acid. The reaction takes place under reflux conditions and the product is obtained after purification and recrystallization.

properties

Molecular Formula

C19H16BrClN2O2S

Molecular Weight

451.8 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C19H16BrClN2O2S/c1-3-25-16-7-5-13(20)8-12(16)9-17-18(24)23-19(26-17)22-14-6-4-11(2)15(21)10-14/h4-10H,3H2,1-2H3,(H,22,23,24)/b17-9-

InChI Key

LFIGBHXQMLELML-MFOYZWKCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N=C(S2)NC3=CC(=C(C=C3)C)Cl

SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N=C(S2)NC3=CC(=C(C=C3)C)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N=C(S2)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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